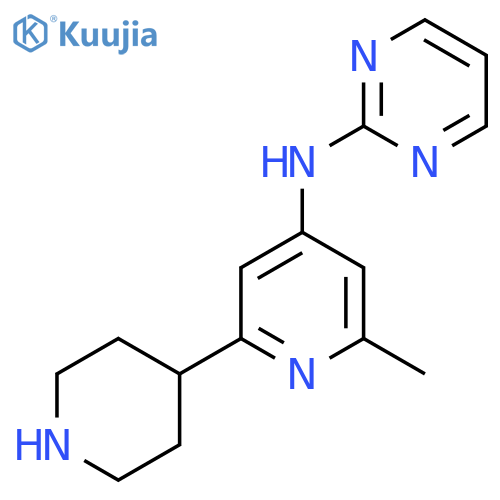Cas no 1316222-38-4 (N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)

1316222-38-4 structure
商品名:N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine
CAS番号:1316222-38-4
MF:C15H19N5
メガワット:269.344862222672
MDL:MFCD19691431
CID:4694239
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- N-[2-methyl-6-(piperidin-4-yl)pyridin-4-yl]pyrimidin-2-amine
- (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine
- N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine
-
- MDL: MFCD19691431
- インチ: 1S/C15H19N5/c1-11-9-13(20-15-17-5-2-6-18-15)10-14(19-11)12-3-7-16-8-4-12/h2,5-6,9-10,12,16H,3-4,7-8H2,1H3,(H,17,18,19,20)
- InChIKey: YZLOQRUOVMBQPM-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2C=C(C=C(C)N=2)NC2N=CC=CN=2)CC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 62.7
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 458.4±55.0 °C at 760 mmHg
- フラッシュポイント: 231.0±31.5 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 067733-250mg |
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine |
1316222-38-4 | 250mg |
$310.00 | 2023-09-06 |
N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
1316222-38-4 (N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine) 関連製品
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
